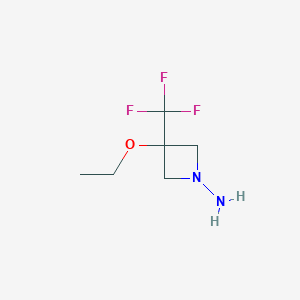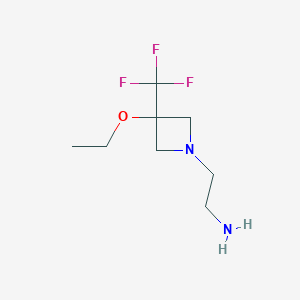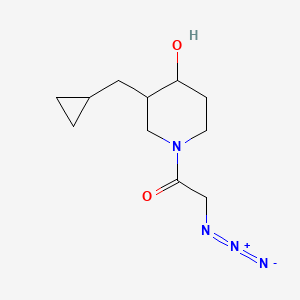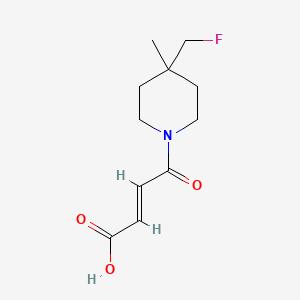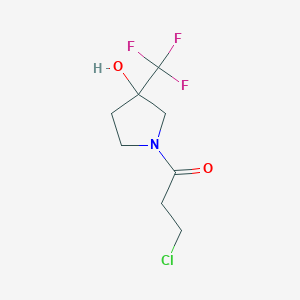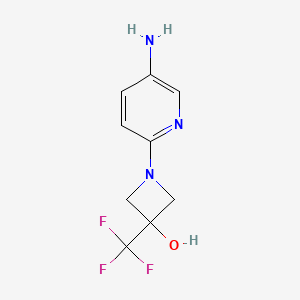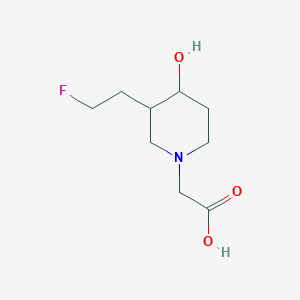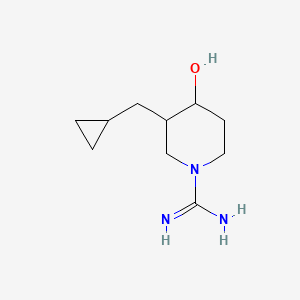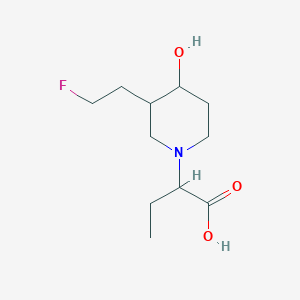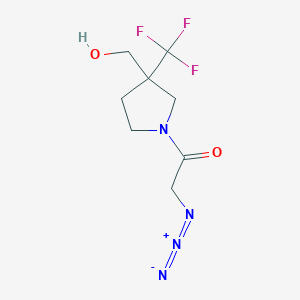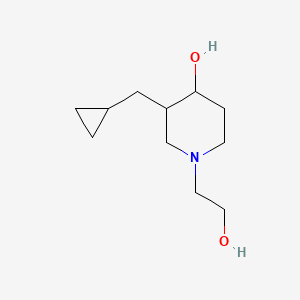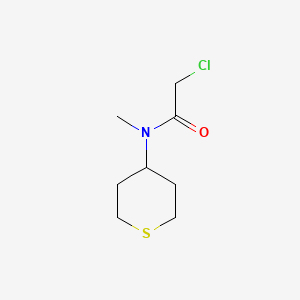![molecular formula C12H12N2O2S B1491536 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidin-2,4-dion CAS No. 2098035-94-8](/img/structure/B1491536.png)
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidin-2,4-dion
Übersicht
Beschreibung
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs-Eigenschaften
Thiophenderivate, wie das in Frage stehende, wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht . Das Vorhandensein des Thiophen-Moleküls ist in der Pharmakologie bedeutsam, und Verbindungen, die diese Struktur enthalten, wurden auf ihre Fähigkeit zur Hemmung des Wachstums von Krebszellen untersucht. Die Erforschung der spezifischen Antikrebsmechanismen dieser Verbindung könnte zur Entwicklung neuer Therapeutika führen.
Organische Halbleiter
Der Thiophenring ist ein wichtiger Bestandteil bei der Entwicklung organischer Halbleiter . Die Struktur der Verbindung könnte zur Herstellung von halbleitenden Materialien für den Einsatz in elektronischen Geräten verwendet werden. Ihr Potenzial für hohe elektrische Leitfähigkeit und Stabilität unter verschiedenen Bedingungen macht sie zu einem Kandidaten für weitere Forschung auf diesem Gebiet.
Organische Feldeffekttransistoren (OFETs)
Thiophen-basierte Moleküle spielen eine entscheidende Rolle bei der Weiterentwicklung von OFETs . Die in Frage stehende Verbindung könnte auf ihre elektrischen Eigenschaften und ihre Integration in OFET-Designs untersucht werden, um die Leistung zu verbessern, z. B. die Ladungsmobilität und das Ein-/Ausschalten-Verhältnis.
Organische Leuchtdioden (OLEDs)
Verbindungen mit einem Thiophenringsystem wurden bei der Herstellung von OLEDs verwendet . Die Fähigkeit der Verbindung, Elektronen und Löcher zu transportieren, macht sie zu einem wertvollen Material für die Forschung zur Entwicklung effizienterer und langlebigerer OLEDs.
Korrosionsschutzmittel
In der Industriechemie sind Thiophenderivate dafür bekannt, als Korrosionsschutzmittel zu wirken . Die Verbindung könnte angewendet werden, um Metalle und Legierungen vor Korrosion zu schützen, insbesondere in rauen Umgebungen, wodurch die Lebensdauer dieser Materialien verlängert wird.
Materialwissenschaft: Organische Photovoltaik
Die strukturellen Merkmale von Thiophenderivaten machen sie für den Einsatz in organischen Photovoltaikzellen geeignet . Die Verbindung könnte zur Absorption und Umwandlung von Sonnenenergie in Elektrizität beitragen und so einen Weg zu nachhaltigeren Energiequellen bieten.
Entzündungshemmende Medikamente
Es wurde berichtet, dass Thiophenderivate entzündungshemmende Eigenschaften aufweisen . Diese Verbindung könnte synthetisiert und als potenzielles entzündungshemmendes Mittel getestet werden, das eine Alternative zu bestehenden nichtsteroidalen Antirheumatika bietet.
Zahnärztliche Anästhetika
Einige Thiophenderivate werden als spannungsgesteuerte Natriumkanalblocker und zahnärztliche Anästhetika verwendet . Die Erforschung der anästhetischen Eigenschaften der Verbindung könnte zu ihrer Anwendung in zahnärztlichen Verfahren führen und den Patientenkomfort und das Schmerzmanagement verbessern.
Wirkmechanismus
Target of Action
Thiophene derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound could interact with various biological targets.
Mode of Action
The exact mode of action is unknown. Compounds containing a thiophene ring have been found to exhibit a variety of biological effects, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer effects , suggesting that they may influence a range of biochemical pathways.
Result of Action
Given the biological activities associated with thiophene derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity, as they determine its availability and concentration at the target sites .
Subcellular Localization
The subcellular localization of 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular metabolism .
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11-6-9(5-8-3-4-17-7-8)13-12(16)14(11)10-1-2-10/h3-4,6-7,10H,1-2,5H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILLXEDWLOHMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)CC3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


